molecular formula C12H15N B1630584 1,3,3-Trimethyl-3,4-dihydroisoquinoline CAS No. 79023-51-1

1,3,3-Trimethyl-3,4-dihydroisoquinoline

Cat. No.: B1630584
CAS No.: 79023-51-1
M. Wt: 173.25 g/mol
InChI Key: HFNOAVXTUXLYNM-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-3,4-dihydroisoquinoline is a chemical compound with the molecular formula C12H15N . It is also known by other names such as 1,3,3-trimethyl-4H-isoquinoline and 3,4-dihydro-1,3,3-trimethylisoquinoline .


Synthesis Analysis

The synthesis of this compound involves N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . Another method involves the reaction of 1,3,3-trimethyl-3,4-dihydroisoquinolines with polyfluorocarbonyl compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a dihydroisoquinoline ring with three methyl groups attached . The InChI code for this compound is 1S/C12H15N/c1-9-11-7-5-4-6-10 (11)8-12 (2,3)13-9/h4-7,13H,1,8H2,2-3H3 .


Chemical Reactions Analysis

1,3,3-Trimethyl-3,4-dihydroisoquinolines, which exist in the imine form, undergo C-hydroxyalkylation upon reaction with hexafluoroacetone and esters of trifluoropyruvic acid at the C1 CH3 group at 20°C . The products with the ketoesters are converted upon heating to γ-lactams .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 173.26 .

Scientific Research Applications

  • Reactions with Polyfluorocarbonyl Compounds : 1,3,3-Trimethyl-3,4-dihydroisoquinoline, in its imine form, reacts with hexafluoroacetone and esters of trifluoropyruvic acid, leading to C-hydroxyalkylation. This reaction has implications for the synthesis of γ-lactams and novel chemical structures (Sviridov et al., 1990).

  • Synthesis of Isoquinolyl-1-glyoxylic Acid Oximes : Research has shown that treating this compound derivatives with nitrous acid results in oximes of 3,3-disubstituted 3,4-dihydroisoquinoline derivatives. This method is significant for the synthesis of compounds with potential antiarrhythmic and anticoagulant activities (Shklyaev et al., 1999).

  • Formation of Zwitterionic Axially Chiral Derivatives : This compound reacts with 6-nitro-2-polyfluoroalkylchromones to form zwitterionic axially chiral 6H,7H-pyrido[2,1-a]isoquinolinium derivatives. These derivatives can be further converted into 2,6-diaryl-4-polyfluoroalkylpyridines, indicating potential applications in the synthesis of complex organic molecules (Sosnovskikh et al., 2014).

  • Synthesis of Lamellarin U and G Trimethyl Ether : 1,2,3,4-Tetrahydroisoquinoline-1-carbonitriles, derived from this compound, are utilized in the synthesis of lamellarin U and G trimethyl ether. This represents a method for introducing acid-sensitive protecting groups in the phenolic hydroxy functions of complex molecules (Liermann & Opatz, 2008).

  • Reactions with 1,1-Dicyano-2-(trifluoromethyl)ethylenes : Research demonstrates that 1,3,3-trimethyl-3,4-dihydroisoquinolines react with certain dicyanoethylene compounds to produce a variety of novel quinolizine derivatives, further expanding the scope of synthetic chemistry applications (Tyutin et al., 1992).

  • Thiocarbamoylation Reactions : this compound undergoes thiocarbamoylation with phenyl isothiocyanate, leading to enamino thioamides. These compounds demonstrate potential for further chemical modifications, including acylation (Surikova & Mikhailovskii, 2014).

Safety and Hazards

The safety information for 1,3,3-Trimethyl-3,4-dihydroisoquinoline indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

1,3,3-trimethyl-4H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-9-11-7-5-4-6-10(11)8-12(2,3)13-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNOAVXTUXLYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(CC2=CC=CC=C12)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344057
Record name 1,3,3-Trimethyl-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79023-51-1
Record name 1,3,3-Trimethyl-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To conc. sulfuric acid (10 ml) was added a solution of 2-methyl-1-phenylpropan-2-ol (7.0 g) and acetonitrile (1.62 ml) in benzene (7.0 ml) dropwise and the mixture was stirred for 24 hours at room temperature. The mixture was neutralized by adding to a mixture of ice and a saturated aqueous solution of sodium bicarbonate dropwise, and it was extracted with ethyl acetate twice. The extract was dried over anhydrous magnesium sulfate and was concentrated under reduced pressure. The residue was dissolved in ether and was extracted with 1N hydrochloric acid and 2N hydrochloric acid. The extract was washed with ether and to the mixture was added 5N aqueous solution of sodium hydroxide and was extracted with ether twice. The extract was washed with water and a saturated aqueous solution of sodium chloride successively, and dried over anhydrous magnesium sulfate and was concentrated under reduced pressure to give the title compound (2.53 g) having the following physical data.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
1.62 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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